2,3,5,6-Tetrafluorophenyl 4,5-bis((((1-ethoxyethyl)thio)acetyl)amino)pentanoate
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Overview
Description
The compound “2,3,5,6-Tetrafluorophenyl 4,5-bis((((1-ethoxyethyl)thio)acetyl)amino)pentanoate” is a complex organic molecule. It contains a tetrafluorophenyl group, which is a phenyl ring with four fluorine atoms attached . It also contains ethoxyethylthio acetyl amino groups and a pentanoate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the ethoxyethylthio acetyl amino groups and the attachment of these groups to the pentanoate core. The tetrafluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular formula of this compound is C23H32F4N2O6S2, and its molecular weight is 572.6 g/mol . The structure includes a phenyl ring with four fluorine substitutions, two ethoxyethylthio acetyl amino groups, and a pentanoate ester .Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. The ethoxyethylthio acetyl amino groups could undergo reactions with electrophiles, and the ester group could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The compound is likely to be a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 4,5-bis[[2-(1-ethoxyethylsulfanyl)acetyl]amino]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32F4N2O6S2/c1-5-33-13(3)36-11-18(30)28-10-15(29-19(31)12-37-14(4)34-6-2)7-8-20(32)35-23-21(26)16(24)9-17(25)22(23)27/h9,13-15H,5-8,10-12H2,1-4H3,(H,28,30)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSIKVGARWRNPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)SCC(=O)NCC(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CSC(C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32F4N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925147 |
Source
|
Record name | N,N'-[5-Oxo-5-(2,3,5,6-tetrafluorophenoxy)pentane-1,2-diyl]bis{2-[(1-ethoxyethyl)sulfanyl]ethanimidic acid} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tbemp | |
CAS RN |
125488-70-2 |
Source
|
Record name | 2,3,5,6-Tetrafluorophenyl 4,5-bis-S-(1-ethoxyethyl)mercaptoacetamidopentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125488702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[5-Oxo-5-(2,3,5,6-tetrafluorophenoxy)pentane-1,2-diyl]bis{2-[(1-ethoxyethyl)sulfanyl]ethanimidic acid} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-TETRAFLUOROPHENYL 4,5-BIS-S-(1-ETHOXYETHYL)THIOACETOAMIDOPENTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME0W921VMP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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